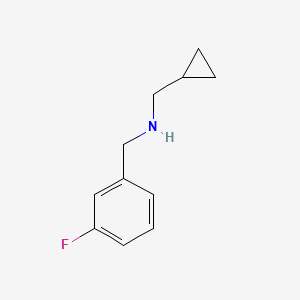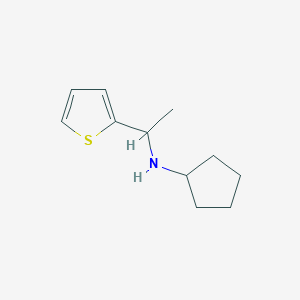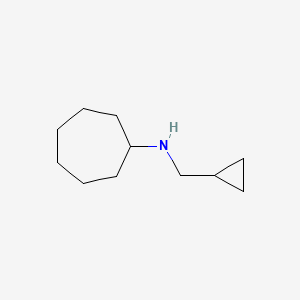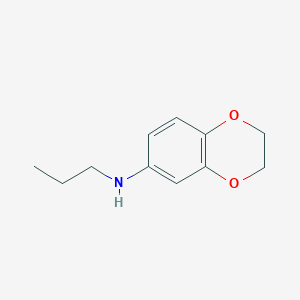amine CAS No. 1019537-23-5](/img/structure/B3074263.png)
[(3-Methylphenyl)methyl](prop-2-en-1-yl)amine
Overview
Description
(3-Methylphenyl)methylamine is an organic compound with the molecular formula C11H15N. It is also known by its systematic name, benzenemethanamine, 3-methyl-N-2-propen-1-yl-. This compound features a benzene ring substituted with a methyl group and an amine group attached to a prop-2-en-1-yl chain. It is a member of the amine class of compounds, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Mechanism of Action
Target of Action
Similar compounds such as propargylamines have been found to inhibit monoamine oxidase (mao), particularly the mao-b isoform . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
They bind to the active site of the enzyme, preventing it from breaking down neurotransmitters such as dopamine . This results in increased levels of these neurotransmitters in the brain.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
This could potentially result in improved mood and reduced symptoms of neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzyl chloride with allylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of allylamine attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Starting Materials: 3-methylbenzyl chloride and allylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3-Methylphenyl)methylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, other derivatives.
Scientific Research Applications
(3-Methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:
Methiopropamine: Structurally related to methamphetamine, methiopropamine is a stimulant with similar pharmacological properties.
N-methyl-1-(3-methylphenyl)propan-2-amine: Another amine compound with similar structural features but different functional groups.
Uniqueness
(3-Methylphenyl)methylamine is unique due to its specific substitution pattern on the benzene ring and the presence of the prop-2-en-1-yl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h3-6,8,12H,1,7,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUGGEAENKRCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol](/img/structure/B3074208.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol](/img/structure/B3074246.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)

![(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B3074275.png)


